tert-Butyl (5-aminopentyl)(methyl)carbamate
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Overview
Description
tert-Butyl (5-aminopentyl)(methyl)carbamate, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C11H24N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is used in various chemical and biological applications due to its reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-aminopentyl)(methyl)carbamate can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction involves dissolving 1,5-diaminopentane in tert-butanol and treating it dropwise with di-tert-butyl dicarbonate. The reaction mixture is then stirred at room temperature for approximately 16.5 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-aminopentyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions typically occur under mild conditions.
Deprotection Reactions: Mild acidic conditions, such as using trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with various functional groups attached.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
tert-Butyl (5-aminopentyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for preparing polyamines and polyamides.
Industry: Acts as a PROTAC linker in the synthesis of PROTACs, which are used in targeted protein degradation.
Mechanism of Action
The mechanism of action of tert-Butyl (5-aminopentyl)(methyl)carbamate involves its reactivity with various functional groups. The amine group can form bonds with carboxylic acids, NHS esters, and carbonyl compounds, making it a versatile intermediate in chemical synthesis. The Boc group provides protection during reactions and can be removed under mild acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1,5-diaminopentane
- N-Boc-1,4-butanediamine
- N-Boc-1,6-hexanediamine
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl (5-aminopentyl)(methyl)carbamate is unique due to its specific structure, which includes a Boc-protected amino group and a terminal amine. This structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-(5-aminopentyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOHYDFQUQNMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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